

Application Notes and Protocols for Tween 85 in Nanoparticle Synthesis and Stabilization

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Tween 85** as a versatile non-ionic surfactant in the synthesis and stabilization of various nanoparticles for research and drug delivery applications.

Introduction to Tween 85 in Nanotechnology

Tween 85, also known as Polyoxyethylene (20) sorbitan trioleate, is a hydrophilic non-ionic surfactant widely employed in the pharmaceutical industry as an emulsifier, solubilizer, and stabilizer.[1] Its structure, featuring a central sorbitan ring, three long oleate chains, and hydrophilic polyoxyethylene chains, imparts an amphiphilic nature that is highly effective in nanoparticle formulations.[2] This unique structure allows **Tween 85** to adsorb onto nanoparticle surfaces, providing steric hindrance that prevents aggregation and enhances stability in suspension.[3] Furthermore, its biocompatibility and established safety profile make it a suitable excipient for drug delivery systems.[1]

The primary roles of **Tween 85** in nanoparticle synthesis and stabilization include:

- Stabilization: Preventing the aggregation of nanoparticles during and after synthesis through steric hindrance.[3]
- Emulsification: Facilitating the formation of stable oil-in-water nanoemulsions, which can serve as templates or carriers for drug molecules.[1][4]



- Size Control: Influencing the final particle size of the nanoparticles. Higher concentrations of Tween 80, a similar polysorbate, have been shown to lead to the formation of smaller nanoparticles.[5]
- Drug Delivery: Enhancing the bioavailability of poorly soluble drugs by improving their solubility and facilitating their transport across biological membranes.[1][6] In some cases, it can even act as a P-glycoprotein inhibitor, potentially overcoming multidrug resistance in cancer therapy.
- Reducing Agent: In certain synthesis methods, such as for metallic nanoparticles, the
 polyoxyethylene chains of Tween surfactants can act as reducing agents, contributing to the
 formation of the nanoparticles themselves.[7]

Applications of Tween 85 in Nanoparticle Formulations

Tween 85 is a valuable component in the formulation of a wide array of nanoparticles, including:

- Polymeric Nanoparticles: Used as a stabilizer in the synthesis of biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), for controlled drug release.[8][9]
- Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Acts as an emulsifier to create stable lipid-based nanoparticles for the encapsulation of lipophilic drugs. [10][11][12]
- Nanoemulsions: A key component in the formation of stable oil-in-water nanoemulsions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).[13][14]
- Metallic Nanoparticles: Can function as both a reducing and stabilizing agent in the green synthesis of metallic nanoparticles like silver and gold.[7][15]
- Chitosan Nanoparticles: The addition of Tween 80 has been shown to improve the particle size of chitosan nanoparticles, a principle applicable to Tween 85.[5]



Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticles synthesized using Tween surfactants. While specific values for **Tween 85** may vary depending on the formulation and process parameters, these provide a general reference based on studies using similar polysorbates like Tween 80.

Table 1: Physicochemical Properties of Tween-Stabilized Nanoparticles



Nanoparti cle Type	Core Material	Tween Concentr ation (% w/v)	Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Referenc e
Polymeric Nanoparticl es	PLGA	Not Specified (in formulation with Tween 20, 60, 80)	177 - 208	< 0.2	-16 to -23	[8]
Zein Nanoparticl es	Zein	Not Specified (in combinatio n with K- carrageena n)	250.1 ± 0.9	≤ 0.20	Not Specified	[16]
Silver Nanoparticl es	Silver	Not Specified (Tween 80 used as reductant and stabilizer)	20 - 40	Not Specified	Not Specified	[7]
Chitosan- FA Nanoparticl es	Chitosan- Folic Acid	0.5% v/v (Tween 80)	111.8 ± 4.11	< 0.7	Not Specified	[5]

Table 2: Encapsulation and Release Properties of Tween-Stabilized Nanoparticles



Nanoparticl e System	Drug/Active	Encapsulati on Efficiency (%)	Drug Loading (%)	Release Profile	Reference
Curcumin/Kc-ZNPs	Curcumin	34.69 ± 2.02	Not Specified	Not Specified	[16]
PLGA Nanoparticles	β-glucosidase	Not Specified	Increased with Tween	Burst release in the first hour	[8][9]

Experimental Protocols

Protocol 1: Synthesis of PLGA Nanoparticles using a Double Emulsion (w/o/w) Method

This protocol is adapted from methods used for encapsulating hydrophilic substances like enzymes within PLGA nanoparticles, where Tween surfactants are used to enhance stability and loading.[8]

Materials:

- Poly(lactic-co-glycolic) acid (PLGA)
- Dichloromethane (DCM)
- Tween 85
- Active Pharmaceutical Ingredient (API) hydrophilic
- Poly(vinyl alcohol) (PVA)
- · Deionized water

Procedure:



- Preparation of the Internal Aqueous Phase (w1): Dissolve the hydrophilic API and a specific concentration of **Tween 85** in deionized water.
- Preparation of the Organic Phase (o): Dissolve a known amount of PLGA in DCM.
- Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase. Emulsify using a probe sonicator on an ice bath to form a water-in-oil emulsion.
- Preparation of the External Aqueous Phase (w2): Prepare an aqueous solution of PVA (e.g., 1% w/v).
- Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate again on an ice bath to form the double emulsion.
- Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
 Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated API.
- Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.

Protocol 2: Synthesis of Silver Nanoparticles using Tween 85 as a Reducing and Stabilizing Agent

This protocol is based on the green synthesis of metallic nanoparticles where a non-ionic surfactant acts as both the reducing and capping agent.[7]

Materials:

- Silver nitrate (AgNO₃)
- Tween 85
- Deionized water



Procedure:

- Preparation of Reactant Mixture: In a clean reaction vessel, mix a specific volume of Tween
 85 with a silver nitrate solution of a known concentration.
- Reaction Incubation: Heat the mixture at a controlled temperature (e.g., 60-100°C) for a defined period (e.g., several hours to days) with gentle stirring. The reaction progress can be monitored by observing the color change of the solution to yellowish-brown, indicating the formation of silver nanoparticles.
- Characterization: The formation and stability of the silver nanoparticles can be confirmed by UV-Visible spectroscopy, which should show a characteristic surface plasmon resonance peak for silver nanoparticles (typically around 400-450 nm).
- Purification (Optional): If necessary, the nanoparticles can be purified by centrifugation and redispersion in deionized water to remove any unreacted starting materials.

Protocol 3: Preparation of a Stable Oil-in-Water (O/W) Nanoemulsion

This protocol outlines the preparation of a nanoemulsion for the encapsulation of a hydrophobic API.[13]

Materials:

- Hydrophobic API
- Oil phase (e.g., medium-chain triglycerides, castor oil)
- Tween 85
- Co-surfactant (e.g., Span 80, ethanol) (Optional)
- Aqueous phase (deionized water or buffer)

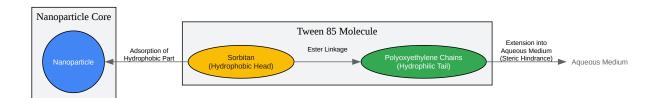
Procedure:

Preparation of the Oil Phase: Dissolve the hydrophobic API in the chosen oil.



- Preparation of the Aqueous Phase: Dissolve Tween 85 (and co-surfactant, if used) in the aqueous phase.
- Formation of the Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear homogenizer.
- Nanoemulsion Formation: Subject the coarse emulsion to a high-energy emulsification method, such as high-pressure homogenization or microfluidization, to reduce the droplet size to the nanometer range.
- Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering.

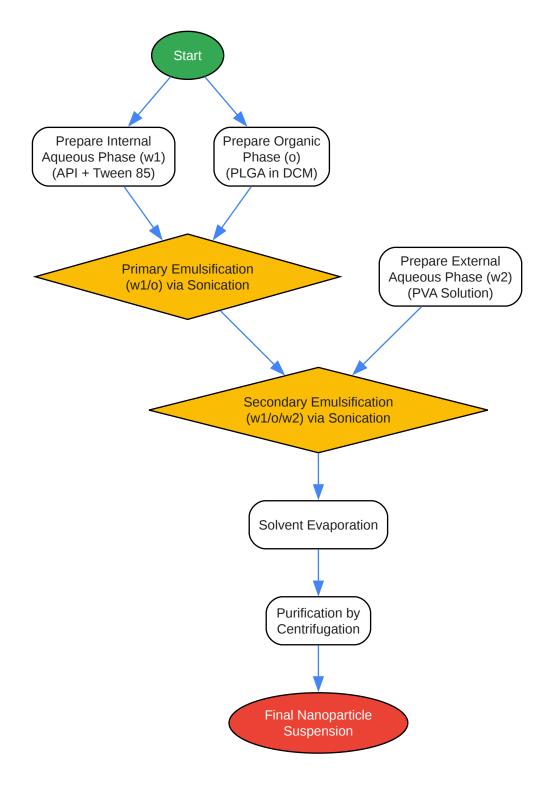
Mandatory Visualizations



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Caption: Mechanism of **Tween 85** stabilization of a nanoparticle.





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Caption: Workflow for PLGA nanoparticle synthesis.



Characterization of Tween 85-Stabilized Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to ensure their quality and performance. Key characterization techniques include:

- Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the width of the size distribution.[8][13]
- Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and is a predictor of their stability against aggregation.[8]
- Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[16]
- Encapsulation Efficiency and Drug Loading: Determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug associated with the nanoparticles, often using techniques like HPLC or UV-Vis spectroscopy.
- In Vitro Drug Release: Studied using methods like the dialysis bag method to understand the release kinetics of the encapsulated drug over time in a simulated physiological environment.

 [9]
- Stability Studies: Assessing the physical stability of the nanoparticle formulation over time under different storage conditions (e.g., temperature, pH) by monitoring changes in particle size, PDI, and drug leakage.[13][16]

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